molecular formula C12H11BrN2O2S B3060487 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 430464-20-3

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3060487
CAS No.: 430464-20-3
M. Wt: 327.20 g/mol
InChI Key: RYHFNPZVJJOWFP-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one (CAS 430464-20-3) is a high-purity chemical compound belonging to the 5-ene-4-thiazolidinones, a class of heterocycles recognized in scientific literature as a privileged scaffold in modern medicinal chemistry . This compound features a Z-configuration exocyclic double bond at the C5 position, a structural characteristic typical for 5-ene-4-thiazolidinones synthesized via Knoevenagel condensation with aromatic aldehydes, which confers a specific spatial orientation for potential target interactions . The molecule incorporates a 2-amino group on the thiazol-4-one ring and a 2-bromo-5-ethoxybenzylidene substituent, making it a versatile intermediate for synthetic and pharmacophoric diversification. This product is supplied as a pharmaceutical intermediate and fine chemical for use in synthetic organic chemistry, medicinal chemistry, and biotechnology research . The 4-thiazolidinone core, and specifically its 5-ene derivatives, are extensively studied for their diverse pharmacological profiles and are efficient tools for the rational, diversity-oriented synthesis of new lead compounds . The presence of the reactive 2-amino group and the exocyclic double bond provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop more complex molecules for biological screening . The compound is analyzed by LCMS or GCMS, and other analytical methods including HPLC, GC FID, MS, NMR, and FTIR are available to ensure identity and purity exceeding 99% . This product is intended for research and development purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

430464-20-3

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)

InChI Key

RYHFNPZVJJOWFP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-5-ethoxybenzaldehyde

The benzylidene moiety in the target compound originates from 2-bromo-5-ethoxybenzaldehyde , synthesized via sequential bromination and ethylation of phenolic precursors.

  • Bromination : Treatment of 5-ethoxybenzaldehyde with bromine ($$Br_2$$) in acetic acid at 0–5°C selectively substitutes the ortho position, yielding 2-bromo-5-ethoxybenzaldehyde.
  • Ethylation : Alternatively, 2-bromo-5-hydroxybenzaldehyde undergoes Williamson etherification with ethyl bromide ($$C2H5Br$$) in the presence of potassium carbonate ($$K2CO3$$) to install the ethoxy group.

Key Data :

Step Reagents/Conditions Yield (%)
Bromination $$Br2$$, $$CH3COOH$$, 0–5°C, 2 h 85–90
Ethylation $$C2H5Br$$, $$K2CO3$$, acetone, reflux 78–82

Knoevenagel Condensation with Rhodanine

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) serves as the starting material for constructing the thiazole core. The active methylene group at position 5 undergoes condensation with 2-bromo-5-ethoxybenzaldehyde under microwave-assisted conditions:

  • Reaction Setup : Rhodanine (1 eq), 2-bromo-5-ethoxybenzaldehyde (1.2 eq), sodium acetate (1.2 eq), and piperidine (0.1 eq) in glacial acetic acid.
  • Microwave Irradiation : Heated at 120°C for 20 minutes under closed-vessel conditions.

The reaction proceeds via deprotonation of rhodanine’s methylene group, nucleophilic attack on the aldehyde, and dehydration to form 5-[(2-bromo-5-ethoxyphenyl)methylidene]rhodanine (Intermediate A).

Key Data :

Parameter Value
Yield 88–92%
Isomer Formation Exclusively Z-isomer (thermodynamic control)

Sulfur/Nitrogen Displacement to Introduce the 2-Amino Group

Intermediate A undergoes nucleophilic substitution to replace the thione ($$C=S$$) group with an amine ($$NH_2$$):

  • Activation : Treatment with methyl iodide ($$CH3I$$) in ethanol converts the thione to a thioether ($$C-S-CH3$$).
  • Amination : Reaction with aqueous ammonia ($$NH_3$$) at 80°C for 6 hours displaces the methylthio group, yielding the target compound.

Mechanistic Insight :
The thioether intermediate enhances electrophilicity at the C2 position, facilitating nucleophilic attack by ammonia.

Key Data :

Step Reagents/Conditions Yield (%)
Thioether Formation $$CH_3I$$, ethanol, rt, 1 h 95
Amination $$NH3$$, $$H2O$$, 80°C, 6 h 65–70

Alternative Synthetic Routes

Cyclocondensation of Thiourea with α-Bromoacetyl Derivatives

A one-pot synthesis involves cyclizing thiourea with an α-bromo ketone bearing the pre-formed benzylidene group:

  • Substrate Preparation : 3-(2-Bromo-5-ethoxyphenyl)acryloyl bromide (synthesized via bromination of 3-(5-ethoxyphenyl)acrylic acid).
  • Cyclization : Reaction with thiourea in ethanol containing sodium acetate ($$NaOAc$$) at reflux for 12 hours.

Key Data :

Parameter Value
Yield 50–55%
Purity Requires column chromatography (SiO₂)

Direct Amination of 5-Arylidene-1,3-thiazol-4(5H)-ones

Pre-formed 5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one reacts with hydroxylamine ($$NH_2OH$$) in acetic acid to introduce the amino group via oxidative amination.

Limitations :

  • Lower yields (40–45%) due to competing side reactions.
  • Requires strict temperature control (60–70°C).

Optimization and Challenges

Microwave vs. Conventional Heating

Comparative studies show microwave irradiation reduces reaction times from 12 hours to 20 minutes while improving yields by 15–20%.

Solvent and Catalyst Effects

  • Glacial Acetic Acid : Enhances proton availability for Knoevenagel condensation.
  • Piperidine : Acts as a base and catalyst, with optimal loading at 0.1 eq to minimize side products.

Steric and Electronic Effects of Substituents

  • The 2-bromo group increases electrophilicity of the aldehyde but introduces steric hindrance during condensation.
  • The 5-ethoxy group stabilizes the benzylidene intermediate via resonance but may slow nucleophilic substitution steps.

Analytical Characterization

  • NMR Spectroscopy :
    • $$^1H$$ NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, CH=N), 7.58–7.12 (m, 3H, aryl-H), 4.12 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, OCH₂CH₃).
    • $$^{13}C$$ NMR: δ 178.9 (C4=O), 162.1 (C=N), 112–135 (aryl-C).
  • HRMS : m/z calculated for $$C{12}H{10}BrN2O2S$$: 348.9652; found: 348.9648.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave reactors reduce energy consumption but require high capital investment.
  • Waste Management : Bromine and methyl iodide necessitate neutralization protocols to avoid environmental release.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and ethoxy group may also play roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazol-4-one derivatives with benzylidene substituents are widely studied. Key structural analogs include:

Compound Name Substituent on Benzylidene Group Molecular Formula Key Features Reference(s)
2-Amino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one 4-Cl C₁₀H₆ClN₃OS Chloro substituent enhances lipophilicity; tested for antimicrobial activity.
2-Amino-5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methyl]-1,3-thiazol-4-one 4-[2-(5-ethylpyridyl)ethoxy] C₂₀H₂₂N₄O₂S Pyridine-ethoxy group improves solubility; potential antidiabetic applications.
(5Z)-2-Amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one 3,5-di-t-Bu-4-OH C₁₈H₂₃N₃O₂S Bulky t-Bu groups enhance steric hindrance; methanesulfonate salt improves bioavailability.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Analogous compounds like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones exhibit MIC₅₀ values in the range of 12.5–50 µg/mL against bacterial strains, suggesting the target compound may share similar activity .
  • Solubility and Bioavailability : The ethoxy group in the target compound may enhance water solubility compared to halogenated analogs but likely less than pyridine-containing derivatives (e.g., ).

Toxicological Considerations

In contrast, 5-acetyl-2-amino-4-methyl-1,3-thiazole (CAS 30748-47-1) has established safety data, highlighting the need for caution when handling structurally related, understudied compounds .

Biological Activity

Overview

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, which includes a thiazole ring and a bromo-substituted phenyl moiety, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can be represented as follows:

C12H12BrN3O2S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

IUPAC Name: 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against a variety of pathogens. For instance, its minimum inhibitory concentration (MIC) values have been reported to be low, indicating potent antimicrobial effects.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been extensively researched. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (nM)
MCF-715
A54920
HT-2925

The mechanism of action appears to involve disruption of microtubule dynamics by binding to the colchicine site of tubulin, leading to apoptosis in cancer cells .

The biological activity of 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cell proliferation and survival pathways. This interaction leads to:

  • Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, the compound disrupts microtubule formation essential for mitosis.
  • Induction of Apoptosis : The compound activates caspases involved in the apoptotic pathway, promoting programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives, 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one was found to have significant antiproliferative effects against MCF-7 and A549 cell lines with IC50 values indicating high potency compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

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